[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate
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Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and is characterized by its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate typically involves multi-step organic reactions The process begins with the formation of the thieno[2,3-b]thiopyran core through cyclization reactions involving sulfur-containing precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate can be compared with other sulfur-containing heterocycles, such as:
Thieno[3,2-b]thiopyran derivatives: These compounds have a similar core structure but differ in the position of the sulfur atoms.
Benzothiopyran derivatives: These compounds feature a benzene ring fused to the thiopyran core, offering different electronic properties.
Thiophene derivatives: Simpler sulfur-containing heterocycles that serve as building blocks for more complex structures.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO4S2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate |
InChI |
InChI=1S/C11H13NO4S2/c1-7(2)10(13)16-12-9-3-5-17-11-8(9)4-6-18(11,14)15/h3,5,7H,4,6H2,1-2H3/b12-9+ |
InChI Key |
JXBISJAMPXHCLQ-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)C(=O)O/N=C/1\C=CSC2=C1CCS2(=O)=O |
Canonical SMILES |
CC(C)C(=O)ON=C1C=CSC2=C1CCS2(=O)=O |
Origin of Product |
United States |
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